molecular formula C25H18F6N2O2 B12024265 2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 374617-57-9

2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B12024265
CAS No.: 374617-57-9
M. Wt: 492.4 g/mol
InChI Key: BALBCXJOIFOFMT-UHFFFAOYSA-N
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Description

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound characterized by its unique structure, which includes a benzylidene group and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

CAS No.

374617-57-9

Molecular Formula

C25H18F6N2O2

Molecular Weight

492.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C25H18F6N2O2/c1-15-8-10-16(11-9-15)12-21(22(34)32-19-6-2-4-17(13-19)24(26,27)28)23(35)33-20-7-3-5-18(14-20)25(29,30)31/h2-14H,1H3,(H,32,34)(H,33,35)

InChI Key

BALBCXJOIFOFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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